molecular formula C21H16N4O3 B2669632 5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 380450-24-8

5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2669632
CAS No.: 380450-24-8
M. Wt: 372.384
InChI Key: FHVHDYICLONCEM-UHFFFAOYSA-N
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Description

5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a heterocyclic compound featuring a pyrazole core substituted with a 4-methylphenyl group at position 3 and a phenyl group at position 1. The pyrazole moiety is conjugated via a methylidene linkage to a 1,3-diazinane-2,4,6-trione (barbiturate-like) ring system.

Properties

IUPAC Name

5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-13-7-9-14(10-8-13)18-15(11-17-19(26)22-21(28)23-20(17)27)12-25(24-18)16-5-3-2-4-6-16/h2-12H,1H3,(H2,22,23,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVHDYICLONCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of barbiturate derivatives functionalized with aromatic substituents. Below is a systematic comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features References
5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione (Target) Pyrazole: 3-(4-methylphenyl), 1-phenyl; Diazinane-trione: Unsubstituted ~434.4* Combines pyrazole’s rigidity with diazinane-trione’s hydrogen-bonding sites
5-(4-Bromobenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione Benzylidene: 4-bromo; Diazinane-trione: 1,3-dimethyl ~353.2 Bromine enhances molecular weight/polarizability; methyl groups increase lipophilicity
(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione Benzylidene: 3,4-dimethoxy; Diazinane-trione: 1-(4-methylphenyl) ~408.4 Methoxy groups improve solubility; 4-methylphenyl enhances steric bulk
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione Benzylidene: 4-ethoxy; Diazinane-trione: 1,3-bis(3-methylphenyl) ~470.5 Ethoxy and bis-methylphenyl groups increase hydrophobicity and steric hindrance

*Calculated based on molecular formula.

Structural and Functional Insights

  • Hydrogen-Bonding Capacity : The diazinane-trione core in the target compound can engage in hydrogen bonding, similar to barbiturates, which is critical for crystal packing or receptor interactions . Methoxy or bromo substituents in analogs alter electron density and hydrogen-bonding patterns .

Research Implications and Challenges

  • Crystallographic Challenges : Accurate determination of hydrogen-bonding networks (as in ) is essential for understanding supramolecular assembly but requires high-resolution data .
  • Knowledge Gaps: Limited direct data on the target compound’s solubility, stability, or bioactivity necessitate extrapolation from analogs.

Biological Activity

The compound 5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole moiety, which is known for diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H21N5O3C_{28}H_{21}N_5O_3 with a molecular weight of approximately 487.6 g/mol. The compound features a diazinane core linked to a pyrazole ring, contributing to its unique properties.

PropertyValue
Molecular FormulaC28H21N5O3
Molecular Weight487.6 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the preparation of pyrazole intermediates through reactions involving hydrazines and various aldehydes. Subsequent reactions lead to the formation of the diazinane framework.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole nucleus exhibit notable antimicrobial properties. A study showed that derivatives of pyrazole demonstrated significant activity against various bacterial strains such as E. coli and S. aureus . The effectiveness of these compounds often correlates with structural modifications that enhance their interaction with microbial targets.

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. For instance, compounds derived from the pyrazole structure have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. One study reported that specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored extensively. Compounds similar to This compound have shown promise in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A series of novel pyrazole derivatives were synthesized and tested against Klebsiella pneumoniae and Pseudomonas aeruginosa. Some compounds displayed significant antimicrobial activity, suggesting that structural features such as substituents on the pyrazole ring play a crucial role in enhancing efficacy .
  • Anti-inflammatory Activity : In a comparative study, several pyrazole derivatives were evaluated for their ability to inhibit inflammatory markers in vitro. The most potent compound exhibited over 90% inhibition of IL-6 at low micromolar concentrations .

The biological activity of This compound is believed to be mediated through its interaction with specific enzymes and receptors involved in inflammation and microbial resistance pathways. The exact molecular targets are still under investigation but are thought to involve modulation of signaling pathways associated with cell proliferation and apoptosis .

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